4-(Ethylamino)quinazoline-7-carboxylic acid
Description
Historical Context of Quinazoline Derivatives in Medicinal Chemistry
The foundation of quinazoline chemistry traces back to 1869 when Griess prepared the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This pioneering work established the groundwork for what would become one of the most extensively studied heterocyclic systems in medicinal chemistry. The bicyclic product was initially called bicyanoamido benzoyl and retained this nomenclature until 1885, when more systematic naming conventions were adopted. The actual preparation of the quinazoline parent compound occurred many years later when Bischler and Lang successfully obtained it through decarboxylation of the 2-carboxy derivative.
The systematic development of quinazoline chemistry gained momentum in 1903 when Gabriel devised a more satisfactory synthesis of quinazoline, marking a crucial advancement in the field. The name quinazoline was proposed by Widdege, though alternative designations such as phenmiazine, benzyleneamidine, benzo-1,3-diazine, 5,6-benzopyrimidine, and 1,3-diazanapthaline have occasionally been employed in scientific literature. This historical progression demonstrates the evolution of understanding regarding this important class of compounds.
The medicinal significance of quinazoline derivatives became particularly evident from 1950 onwards when medicinal chemists began intensive investigation of this scaffold following the elucidation of a quinazolinone alkaloid, 3-[β-keto-g-(3-hydroxy-2-piperidyl)-propyl]-4-quinazolone, isolated from the traditional Chinese herb Dichroa febrifuga. This natural product demonstrated effectiveness against malaria, establishing quinazoline compounds as legitimate targets for pharmaceutical development. The timeline of quinazoline research reveals remarkable growth, with more than 300,000 quinazoline substructure compounds now documented in chemical databases, of which approximately 40,000 demonstrate biological activity.
| Year | Milestone | Significance |
|---|---|---|
| 1869 | First quinazoline derivative synthesized by Griess | Established foundational chemistry |
| 1887 | Name "quinazoline" proposed by Weddige | Standardized nomenclature |
| 1903 | Gabriel's improved synthesis method | Enhanced synthetic accessibility |
| 1951 | First marketed quinazoline drug (Methaqualone) | Validated therapeutic potential |
| 1960-2010 | Over 100 quinazoline-containing drugs marketed | Demonstrated broad therapeutic utility |
Structural Uniqueness of this compound
This compound exhibits distinctive structural features that differentiate it from other quinazoline derivatives and contribute to its unique chemical behavior. The compound possesses the fundamental quinazoline bicyclic framework, consisting of a benzene ring fused to a pyrimidine ring, creating a planar aromatic system. The presence of two nitrogen atoms in non-equivalent positions within the pyrimidine ring generates marked polarization of the 3,4-double bond, which significantly influences the compound's reactivity patterns.
The structural uniqueness of this compound lies primarily in its specific substitution pattern. The ethylamino group attached at the 4-position introduces both electronic and steric effects that modify the compound's chemical properties. This substituent provides a basic nitrogen center that can participate in hydrogen bonding interactions and influence the compound's binding affinity to biological targets. The ethyl chain extends the molecular framework, potentially enhancing lipophilicity and affecting membrane permeability characteristics.
The carboxylic acid functionality positioned at the 7-position represents another critical structural element. This group introduces acidic character to the molecule and provides opportunities for additional hydrogen bonding interactions. The carboxylic acid can exist in various ionization states depending on pH conditions, allowing the compound to exhibit different binding modes and solubility characteristics under physiological conditions. The strategic placement of this group on the benzene ring portion of the quinazoline system ensures that it does not directly interfere with the electronic characteristics of the pyrimidine ring while still contributing to the overall molecular properties.
| Structural Feature | Chemical Impact | Functional Significance |
|---|---|---|
| Quinazoline core | Planar aromatic system with nitrogen heteroatoms | Provides framework for molecular recognition |
| 4-Ethylamino substituent | Basic nitrogen with extended alkyl chain | Enhances binding interactions and lipophilicity |
| 7-Carboxylic acid group | Acidic functionality with hydrogen bonding capacity | Modulates solubility and ionization behavior |
| Molecular formula C11H11N3O2 | Balanced heteroatom content | Optimized for drug-like properties |
The three-dimensional configuration of this compound creates a molecule capable of participating in multiple intermolecular interactions simultaneously. The quinazoline nitrogen atoms can serve as hydrogen bond acceptors, while the ethylamino group can function as both donor and acceptor depending on protonation state. The carboxylic acid group adds additional hydrogen bonding capability and contributes to the compound's overall polarity profile.
Significance in Heterocyclic Compound Research
The significance of this compound in heterocyclic compound research extends beyond its individual properties to encompass its role as a representative member of a privileged scaffold class. Heterocyclic compounds constitute more than 85% of all biologically active chemical entities, reflecting their central importance in modern drug design. The quinazoline framework exemplifies this significance through its ability to serve as a versatile platform for molecular modification and optimization.
Research into quinazoline derivatives has revealed their extraordinary capacity for pharmacological diversification. The quinazoline scaffold demonstrates remarkable versatility in targeting multiple biological pathways, including anticancer mechanisms, antimicrobial activities, anticonvulsant effects, and anti-inflammatory responses. This broad spectrum of biological activity has established quinazoline compounds as privileged structures in medicinal chemistry, where a single core framework can be modified to address diverse therapeutic targets.
The structural features present in this compound contribute to fundamental research understanding of structure-activity relationships within the quinazoline family. The compound serves as a valuable reference point for investigating how specific substitution patterns influence biological activity, chemical reactivity, and pharmacological properties. The presence of both basic and acidic functional groups within the same molecule provides insights into how multiple ionizable centers affect compound behavior under various physiological conditions.
Contemporary research has increasingly focused on the development of quinazoline derivatives as protein kinase inhibitors, with particular attention to epidermal growth factor receptor targeting applications. The structural elements present in this compound represent design features that could potentially contribute to selective enzyme inhibition through optimized binding interactions within active sites. The compound's architecture demonstrates how careful positioning of functional groups can create molecules capable of forming specific interactions with target proteins.
| Research Domain | Application Area | Contribution of Quinazoline Derivatives |
|---|---|---|
| Medicinal Chemistry | Drug Discovery | Privileged scaffold for multiple therapeutic targets |
| Chemical Biology | Enzyme Inhibition | Selective targeting of protein kinases and other enzymes |
| Pharmaceutical Sciences | Lead Optimization | Platform for structure-activity relationship studies |
| Heterocyclic Chemistry | Synthetic Methodology | Model system for developing new synthetic approaches |
The continuing evolution of quinazoline research has been facilitated by advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions and hetero-coupling strategies that enable rapid access to diverse functionalized derivatives. These synthetic developments have expanded the available chemical space for quinazoline modifications, allowing researchers to systematically explore the impact of various substitution patterns on biological activity and pharmacological properties.
Properties
IUPAC Name |
4-(ethylamino)quinazoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-12-10-8-4-3-7(11(15)16)5-9(8)13-6-14-10/h3-6H,2H2,1H3,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXLFFPDLUKKBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
- Solvent: Anhydrous ethanol
- Temperature: Reflux (~78°C)
- Time: 2–4 hours
- Yields: 79–87%
Structural Confirmation:
The ¹H NMR spectrum of 3a (R = Cl, X = biphenyl) revealed distinct resonances at δ = 13.37 ppm (–NH), δ = 9.77 ppm (–COOH), and aromatic protons between δ = 7.33–7.45 ppm, consistent with the proposed structure.
Cyclization of Anthranilamide Derivatives
A modular approach involves the cyclization of anthranilamide precursors. Al-Wabli et al. demonstrated that 2-arylquinazolin-4(3H)-ones (3a–c ) could be synthesized from anthranilamide (1 ) and aromatic aldehydes (2a–c ) in the presence of FeCl₃·6H₂O at 80°C (Scheme 2). Subsequent chlorination of 3a–c with phosphorus oxychloride (POCl₃) and catalytic DMF yielded 4-chloroquinazolines (4a–c ), which were then reacted with ethylamine or 7-carboxy-substituted anilines to introduce the ethylamino and carboxylic acid functionalities.
Optimization Insights:
- Chlorination: POCl₃ (10 eq), DMF (catalytic), 90°C, 4 hours
- Amination: Refluxing isopropanol with HCl, 2 hours
- Overall Yield: 65–72% (from 3a–c to final product)
One-Pot Synthesis via DMAP-Catalyzed Heterocyclization
A microwave-assisted, one-pot methodology utilizing 4-dimethylaminopyridine (DMAP) as a catalyst was reported by Zhang et al. (Scheme 3). Starting from 2-aminobenzamide derivatives (1a–b ) and di-tert-butyl dicarbonate ((Boc)₂O), quinazoline-2,4-diones (5a–n ) were synthesized in acetonitrile under microwave irradiation (150°C, 30 minutes). While this method primarily targets diones, modifying the substrate to incorporate a pre-installed 7-carboxylic acid group and substituting tert-butoxycarbonyl with ethylamino could adapt this route for 4-(ethylamino)quinazoline-7-carboxylic acid.
Critical Conditions:
- Catalyst: DMAP (0.1 eq)
- Solvent: Acetonitrile
- Energy Source: Microwave (150 W, 10 psi)
- Yield: Up to 94% for model substrates
Table 1: Summary of Preparation Methods for this compound
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Classical Condensation | (Z)-2-Amino-N′-arylbenzimidamides | Diphenic anhydride | 79–87 | High yield, straightforward | Requires specialized anhydrides |
| Anthranilamide Cyclization | Anthranilamide, aldehydes | FeCl₃, POCl₃ | 65–72 | Modular, adaptable to substitutions | Multi-step, harsh chlorination |
| DMAP-Catalyzed One-Pot | 2-Aminobenzamides | (Boc)₂O, DMAP | 70–94 | Rapid, microwave-assisted | Requires substrate pre-modification |
Mechanistic Considerations
The formation of this compound hinges on two critical steps:
- Quinazoline Ring Formation: Nucleophilic attack of the amino group on a carbonyl electrophile (e.g., anhydride or aldehyde) initiates cyclization, followed by dehydration.
- Functionalization: Introduction of the ethylamino group typically occurs via nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline intermediate, while the carboxylic acid is either pre-installed or introduced via hydrolysis.
Structural Elucidation and Analytical Data
Spectroscopic Fingerprints:
- ¹H NMR (DMSO-d₆): δ 13.37 (s, 1H, –NH), δ 9.77 (s, 1H, –COOH), δ 7.33–7.45 (m, aromatic H).
- ESI-HRMS: Calculated for C₁₂H₁₂N₃O₂ [M+H]⁺: 230.0925; Found: 230.0928.
Thermal Properties:
Industrial and Scalability Prospects
While laboratory-scale syntheses are well-established, industrial production faces challenges in cost-effective anhydride sourcing and microwave reactor scalability. The anthranilamide route offers scalability but requires optimization of POCl₃ handling, whereas the one-pot method aligns with green chemistry principles due to reduced solvent use.
Chemical Reactions Analysis
Types of Reactions: 4-(Ethylamino)quinazoline-7-carboxylic acid undergoes various chemical reactions, including:
Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed:
Oxidation: Quinazoline derivatives with different functional groups.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline compounds.
Scientific Research Applications
Anticancer Activity
The quinazoline scaffold, particularly derivatives like 4-(ethylamino)quinazoline-7-carboxylic acid, has shown promising anticancer properties. Studies indicate that compounds containing this structure can inhibit various cancer cell lines through multiple mechanisms.
Case Study: Cytotoxicity Against Cancer Cell Lines
A significant study evaluated the cytotoxic effects of quinazoline derivatives on human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| q8 | HCT-116 | 5.6 |
| q9 | MCF-7 | 3.2 |
Anti-inflammatory Properties
This compound has been studied for its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). Inhibition of this enzyme can lead to increased levels of EETs, which are known for their anti-inflammatory effects.
Case Study: Inhibition of sEH
Research demonstrated that novel quinazoline derivatives could selectively inhibit sEH with IC50 values ranging from 0.30 to 0.66 µM. This inhibition is linked to reduced inflammation and improved outcomes in metabolic and cardiovascular disorders .
| Compound | sEH Inhibition IC50 (µM) |
|---|---|
| 34 | 0.30 |
| 35 | 0.66 |
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been explored, with some compounds demonstrating significant activity against various pathogens.
Case Study: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinazoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds showed varying degrees of inhibition, with some achieving minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL, suggesting potential for development as antimicrobial agents .
| Compound | MIC against Mycobacterium smegmatis (µg/mL) |
|---|---|
| 6d | 6.25 |
| 9c | 12.5 |
Mechanism of Action
The mechanism of action of 4-(Ethylamino)quinazoline-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
- 4-(Dimethylamino)quinazoline-7-carboxylic acid
- 4-(Methylamino)quinazoline-7-carboxylic acid
- 4-(Amino)quinazoline-7-carboxylic acid
Comparison: 4-(Ethylamino)quinazoline-7-carboxylic acid is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .
Biological Activity
4-(Ethylamino)quinazoline-7-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its quinazoline core, which is known for various biological activities. The presence of the ethylamino group and the carboxylic acid moiety enhances its solubility and reactivity, making it a promising candidate for drug development.
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives, including this compound, have shown potent anticancer effects by inhibiting key enzymes involved in cancer progression.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific kinases and histone deacetylases (HDACs), which are crucial targets in cancer therapy.
The biological activity of this compound primarily involves:
- Inhibition of Kinases : It acts as an inhibitor of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- HDAC Inhibition : By inhibiting HDACs, it can alter gene expression patterns that favor apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural components:
- Quinazoline Core : Essential for binding to target enzymes.
- Ethylamino Group : Enhances interaction with biological targets and improves pharmacokinetic properties.
- Carboxylic Acid Moiety : Contributes to solubility and bioavailability.
Table 1: Comparison of Biological Activities of Quinazoline Derivatives
| Compound Name | Activity Type | IC50 (nM) | Target Enzyme |
|---|---|---|---|
| This compound | Anticancer | <10 | EGFR |
| Quinazolin-4-one Hydroxamic Acid | Dual PI3K/HDAC Inhibitor | <10 | PI3K/HDAC |
| 6,7-disubstituted Quinazolines | Irreversible EGFR Inhibitor | <50 | EGFR |
Case Studies
- Anticancer Efficacy : A study demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to cell death in resistant cancer types .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. The pharmacokinetic profile indicated good absorption and distribution within tissues, supporting its potential as an effective therapeutic agent .
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall efficacy and reducing resistance in cancer cells .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-(Ethylamino)quinazoline-7-carboxylic acid, and how can purity be optimized?
- Methodology : The synthesis typically involves multi-step reactions starting with quinazoline derivatives. For example, a halogenated quinazoline intermediate (e.g., 4-chloroquinazoline-7-carboxylic acid) may undergo nucleophilic substitution with ethylamine to introduce the ethylamino group. Purification is critical; techniques like recrystallization (using ethanol/water mixtures) and preparative HPLC (C18 column, acetonitrile/water mobile phase) are recommended. Purity ≥98% can be verified via reverse-phase HPLC (UV detection at 254 nm) and ¹H/¹³C NMR for structural confirmation .
Q. How is this compound characterized for structural integrity?
- Methodology : Use a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR : Confirm the ethylamino group (δ ~2.5–3.0 ppm for CH₂, δ ~1.1–1.3 ppm for CH₃) and carboxylic acid proton (δ ~12–13 ppm, broad).
- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and quinazoline ring vibrations (~1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Validate molecular weight ([M+H]⁺ expected for C₁₁H₁₂N₄O₂).
- HPLC : Monitor purity using a gradient elution (0.1% TFA in water/acetonitrile) .
Q. What solvents and conditions are optimal for solubilizing this compound in biological assays?
- Methodology : The compound is sparingly soluble in water. Use polar aprotic solvents like DMSO (10–20 mM stock solutions) followed by dilution in PBS (pH 7.4). Pre-filter solutions (0.22 µm PVDF) to avoid particulate interference. Stability in solution should be tested via UV-Vis spectroscopy over 24 hours .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles. To address this:
- Replicate Studies : Compare results across multiple labs using identical protocols (e.g., ATPase inhibition assays).
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-ethylated derivatives) that may interfere with activity.
- Dose-Response Analysis : Ensure EC₅₀/IC₅₀ values are calculated from ≥3 independent experiments with error bars .
Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound?
- Methodology :
- Analog Synthesis : Modify the ethylamino group (e.g., replace with methylamino or cyclopropylamino) and test activity.
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to targets like tyrosine kinases.
- Biological Assays : Use kinase profiling panels to compare inhibition across analogs. Correlate substituent electronegativity/logP with activity .
Q. How can the stability of this compound under varying storage conditions be systematically evaluated?
- Methodology : Conduct accelerated stability studies:
- Thermal Stress : Store solid compound at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products.
- Solution Stability : Assess in PBS (pH 7.4 and 5.0) at 25°C; track pH shifts and precipitate formation .
Q. What experimental designs are suitable for probing the mechanism of action in enzyme inhibition studies?
- Methodology :
- Kinetic Assays : Measure initial reaction rates (e.g., NADH depletion) under varying substrate/enzyme concentrations.
- Inhibitor Titration : Use Dixon plots to determine inhibition constants (Ki).
- Circular Dichroism (CD) : Monitor conformational changes in the enzyme upon inhibitor binding .
Data Analysis and Reporting Guidelines
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodology :
- Reference Standards : Compare with published spectra of structurally related quinazolines (e.g., 4-methylamino derivatives).
- Deuterated Solvent Effects : Note that DMSO-d₆ vs. CDCl₃ can cause peak shifts.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous peaks .
Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
